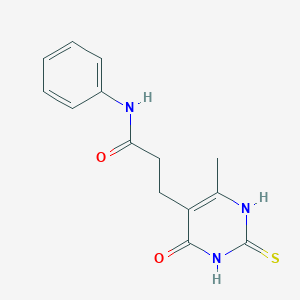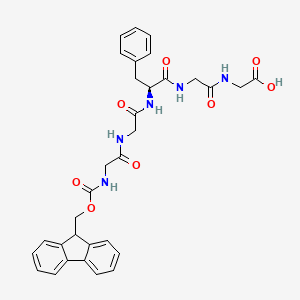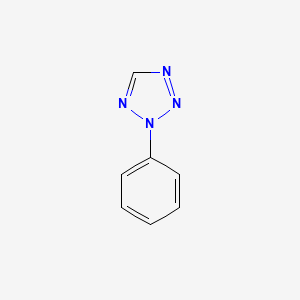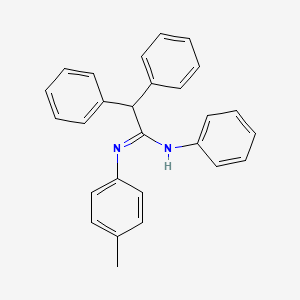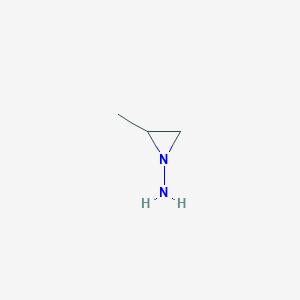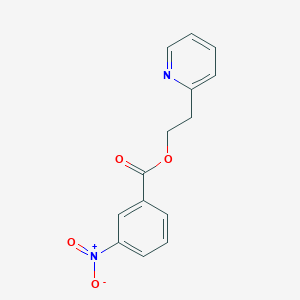
2-Pyridineethanol,2-(3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridineethanol,2-(3-nitrobenzoate) is a chemical compound with the molecular formula C12H10N2O4 It is a derivative of pyridineethanol, where the ethanol group is esterified with 3-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridineethanol,2-(3-nitrobenzoate) typically involves the esterification of 2-pyridineethanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are performed at room temperature .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol,2-(3-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used.
Reduction: Acidic or basic hydrolysis conditions can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-Pyridineethanol,2-(3-aminobenzoate)
Reduction: 2-Pyridineethanol and 3-nitrobenzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Pyridineethanol,2-(3-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol,2-(3-nitrobenzoate) involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyridine ring can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyridineethanol: Lacks the nitrobenzoate ester group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the pyridineethanol moiety, limiting its applications in coordination chemistry.
2-(2-Hydroxyethyl)pyridine: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
2-Pyridineethanol,2-(3-nitrobenzoate) is unique due to the presence of both the pyridine ring and the nitrobenzoate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
CAS No. |
6622-42-0 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
2-pyridin-2-ylethyl 3-nitrobenzoate |
InChI |
InChI=1S/C14H12N2O4/c17-14(11-4-3-6-13(10-11)16(18)19)20-9-7-12-5-1-2-8-15-12/h1-6,8,10H,7,9H2 |
InChI Key |
VITHPDHRVVZPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


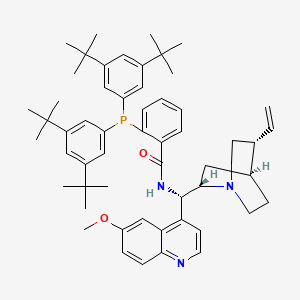
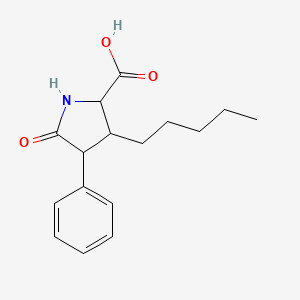
![Diethyl 2-[(2-carbamothioylhydrazinyl)methylidene]propanedioate](/img/structure/B14009747.png)
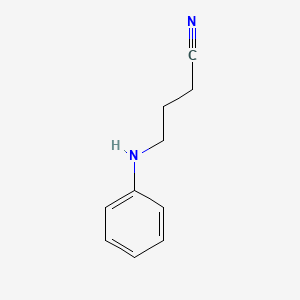
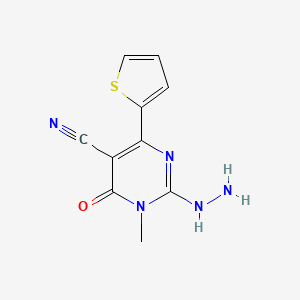
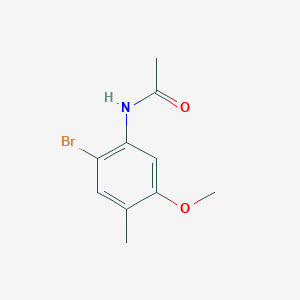
![2-[1-(4-Nitrophenyl)-2,6-dioxopiperidin-3-yl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14009767.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(2-phenoxyethyl)amino]acetic acid](/img/structure/B14009772.png)
